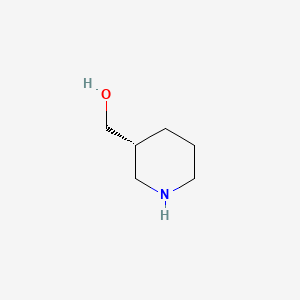

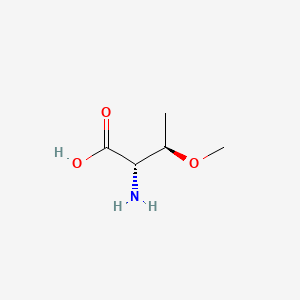

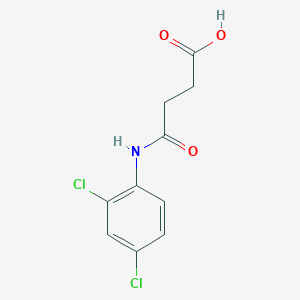

(R)-(Piperidin-3-yl)methanol

Vue d'ensemble

Description

Methanol, also known as CH3OH, carbinol, methyl alcohol, wood alcohol, and wood spirit, is the simplest of a long series of organic compounds called alcohols . It consists of a methyl group (CH3) linked with a hydroxy group (OH) .

Synthesis Analysis

Methanol was formerly produced by the destructive distillation of wood. The modern method of preparing methanol is based on the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst . Increasingly, syngas, a mixture of hydrogen and carbon monoxide derived from biomass, is used for methanol production .Molecular Structure Analysis

Methanol consists of a single carbon atom bonded to three hydrogen atoms and one hydroxyl group, making it the simplest alcohol .Chemical Reactions Analysis

Methanol can be produced from a mixture of CO2/CO/H2. The kinetics of methanol synthesis from this mixture have been widely studied .Physical And Chemical Properties Analysis

Methanol is a colorless, fairly volatile liquid with a faintly sweet pungent odor . It forms explosive mixtures with air and burns with a nonluminous flame . It is completely miscible in water .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Techniques : The compound has been utilized as a precursor in synthesizing various chemically significant compounds. For instance, derivatives like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol have been synthesized through condensation reactions, showcasing its utility in creating structurally complex molecules. These derivatives are characterized using spectroscopic techniques and X-ray crystallography, providing insights into their molecular structure and conformation (Benakaprasad et al., 2007).

Crystal Structure Analysis : The detailed crystal structure of various derivatives has been determined, highlighting the piperidine ring's chair conformation and the surrounding molecular geometry. Such structural insights are crucial for understanding the compound's chemical behavior and its interactions with other molecules (Girish et al., 2008).

Potential Bioactivity

Antiproliferative Activity : Several derivatives have been synthesized and tested for their antiproliferative effects against various cancer cell lines. For example, diphenyl(sulphonylpiperidin-4-yl)methanol derivatives have shown promise as antiproliferative agents, indicating the potential for developing new anticancer drugs (Prasad et al., 2010).

Antitubercular Activities : Mefloquine derivatives, including those with a piperidin-4-yl methanol moiety, have demonstrated significant anti-tubercular activities. These findings support the exploration of such compounds in developing treatments for tuberculosis (Wardell et al., 2011).

Catalytic Applications : The compound has also been used in catalytic reactions, such as the N-alkylation of amines with primary alcohols, showcasing its utility in organic synthesis and potential in industrial applications (Kamiguchi et al., 2007).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(3R)-piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNPWIPIOOMCPT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357382 | |

| Record name | (R)-(Piperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(Piperidin-3-yl)methanol | |

CAS RN |

37675-20-0 | |

| Record name | (3R)-3-Piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37675-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(Piperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299832.png)

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)